N-[3-(difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide

Lipophilicity Drug-likeness Physicochemical property

This research-grade building block features a 1,2,4-triazole core and a unique 3-(difluoromethoxy)benzyl substituent (CAS 866051-33-4). The -OCHF₂ group is a critical bioisostere offering a distinct cLogP (~1.4–1.7) and hydrogen-bonding profile that differs from simple -OCH₃ or -OCF₃ analogs. This differentiation is essential for preserving SAR trends in assay development. Supplied with ≥95% HPLC purity, it is ideal for medicinal chemistry and agrochemical discovery programs requiring precise lipophilicity tuning.

Molecular Formula C12H12F2N4O2
Molecular Weight 282.251
CAS No. 866051-33-4
Cat. No. B2657724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide
CAS866051-33-4
Molecular FormulaC12H12F2N4O2
Molecular Weight282.251
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)F)CNC(=O)CN2C=NC=N2
InChIInChI=1S/C12H12F2N4O2/c13-12(14)20-10-3-1-2-9(4-10)5-16-11(19)6-18-8-15-7-17-18/h1-4,7-8,12H,5-6H2,(H,16,19)
InChIKeyYWQNSORIOMAUKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(Difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 866051-33-4) – Chemical Class and Baseline Characteristics for Scientific Procurement


N-[3-(difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 866051-33-4) is a synthetic triazole‑acetamide derivative characterized by a 1,2,4‑triazole ring linked via an acetamide bridge to a 3‑(difluoromethoxy)benzyl moiety [1]. The compound has a molecular formula C₁₂H₁₂F₂N₄O₂ and a molecular weight of 282.25 g mol⁻¹ [1]. It is primarily supplied as a research‑grade building block with a minimum purity of 95 % (HPLC) . The difluoromethoxy (–OCHF₂) substituent distinguishes it from simpler benzyl‑triazole‑acetamide analogs and is known to modulate lipophilicity, metabolic stability, and hydrogen‑bonding capacity, properties that can critically influence target engagement and pharmacokinetic profiles [2].

Why N-[3-(Difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide Cannot Be Replaced by Generic In‑Class Analogs


Triazole‑acetamide derivatives sharing the 2‑(1H‑1,2,4‑triazol‑1‑yl)acetamide core cannot be considered interchangeable because small variations in the benzyl substituent drastically alter physicochemical and pharmacological performance [1]. The 3‑(difluoromethoxy) group present in this compound is a recognized bioisostere for methoxy and trifluoromethoxy, yet it imparts a distinct balance of lipophilicity (cLogP ≈ 1.4–1.7, compared to ≈ 1.0 for the methoxy analog and ≈ 2.3 for the trifluoromethoxy analog) and hydrogen‑bond acceptor strength [2]. These differences translate into measurable changes in membrane permeability, metabolic oxidative stability, and off‑target selectivity [1]. Consequently, substituting this compound with a structurally similar but functionally divergent analog—such as the 3‑methoxy or 3‑trifluoromethoxy benzyl derivative—would invalidate established SAR trends and potentially compromise assay reproducibility. The quantitative evidence detailed in Section 3 provides the basis for differentiating this specific substitution pattern.

Quantitative Differentiation Evidence for N-[3-(Difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 866051-33-4) Against Closest Analogs


Increased Lipophilicity (cLogP) Relative to 3‑Methoxy Benzyl Analog

The difluoromethoxy substituent elevates calculated lipophilicity by approximately 0.4–0.7 log units compared to the methoxy congener, N-[3-(methoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide. This difference is consistent with the well‑characterized Hansch π value of –OCHF₂ (≈ 0.6) vs. –OCH₃ (≈ 0.0) [1]. The enhanced lipophilicity is predicted to improve passive membrane permeability while retaining aqueous solubility within a viable range.

Lipophilicity Drug-likeness Physicochemical property

Improved Metabolic Stability Predicted for Difluoromethoxy vs. Methoxy Substituent

The difluoromethoxy group is known to confer greater resistance to cytochrome P450‑mediated oxidative O‑demethylation compared to a methoxy group. Literature meta‑analysis of matched molecular pairs indicates that replacing –OCH₃ with –OCHF₂ reduces intrinsic clearance (CL_int) in human liver microsomes by a median factor of 2‑ to 4‑fold [1]. While direct experimental data for this specific scaffold are not publicly available, the well‑established class‑level trend provides a strong rationale for selecting the difluoromethoxy variant when metabolic stability is a selection criterion.

Metabolic stability Oxidative metabolism Fluorinated substituent

High‑Throughput Screening Profile: Multi‑Target Activity Fingerprint in PubChem BioAssays

The compound has been tested in at least six distinct PubChem BioAssay systems, including cell‑based and biochemical high‑throughput screens targeting the μ‑opioid receptor (MOR‑1), regulator of G‑protein signaling 4 (RGS4), ADAM17, muscarinic M1 receptor, and the unfolded protein response (UPR) pathway [1]. While quantitative IC₅₀/EC₅₀ values are not disclosed in the aggregated screening summary, the breadth of assays in which the compound was selected for primary screening indicates that it passed computational filters (e.g., favorable ADME/Tox predictions, drug‑likeness) and was deemed worth testing by multiple independent screening centers [1]. In contrast, simpler benzyl‑triazole‑acetamides without the difluoromethoxy group are less frequently represented in public screening data, suggesting a lower level of interest from the probe‑discovery community.

High-throughput screening Bioactivity fingerprint PubChem

Recommended Application Scenarios for N-[3-(Difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 866051-33-4) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Tuned Lipophilicity Without Excessive Molecular Weight Increase

In Vivo Pharmacology Studies Demanding Improved Metabolic Stability

Probe Discovery Campaigns Validated by Public Screening Data

Analytical Method Development and Reference Standard Use

Quote Request

Request a Quote for N-[3-(difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.